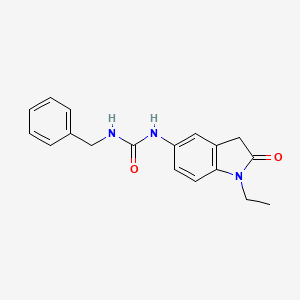

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-2-21-16-9-8-15(10-14(16)11-17(21)22)20-18(23)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYRYNZROLZKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea typically involves the following steps:

Formation of the Oxoindoline Core: The oxoindoline core can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base such as potassium carbonate.

Formation of the Urea Moiety: The final step involves the reaction of the ethyl-substituted oxoindoline with benzyl isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoindoline moiety to its corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea exerts its effects involves:

Molecular Targets: It primarily targets enzymes such as acetylcholinesterase, inhibiting their activity by binding to the active site.

Pathways Involved: The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Key Observations:

- Fluorine substituents (e.g., 2-fluoro-3-methylphenyl in ) may increase metabolic stability due to reduced oxidative metabolism.

- Scaffold Rigidity: The propellane scaffold in introduces conformational rigidity, which could improve target selectivity compared to the flexible indolinone in the target compound. The hexahydroindenopyridine core in provides a bicyclic system that may enhance binding to planar enzyme active sites.

Physicochemical and Functional Properties

- Solubility and Stability: The phosphorus-containing ligand () is moisture-sensitive and requires cold storage, highlighting stability challenges absent in non-phosphorylated analogs. The indole-based compound in (non-urea) exhibits crystallinity, suggesting that urea derivatives with similar cores may also form stable crystals for X-ray analysis.

- Biological Interactions :

- Propellane-based ureas () are designed for σ-receptor binding, whereas benzimidazole derivatives () may target kinases or GPCRs due to their heteroaromatic motifs.

Biological Activity

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a benzyl group linked to a urea moiety and an oxoindole structure, which is essential for its biological activity.

This compound exhibits multiple mechanisms of action:

Enzyme Inhibition :

It acts as an inhibitor of acetylcholine esterase (AChE), enhancing cholinergic transmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in neurodegenerative diseases where cholinergic signaling is compromised.

Anticancer Activity :

The compound induces apoptosis in various cancer cell lines by activating caspase pathways. It inhibits cell proliferation through the disruption of critical signaling pathways, making it a candidate for cancer therapy .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

- Cancer Cell Line Studies :

-

Neuroprotective Studies :

- The compound's ability to inhibit AChE was tested in vitro, showing promise for treating Alzheimer's disease by potentially restoring cholinergic function.

- Antimicrobial Activity :

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzyl and oxoindole moieties can significantly influence the biological activity of the compound. For example:

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea, and how can reaction conditions be optimized?

A common approach involves coupling 1-ethyl-2-oxoindolin-5-amine with benzyl isocyanate under anhydrous conditions in dichloromethane (DCM) at room temperature . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, a 2^3 factorial design reduces experimental runs while identifying critical parameters (e.g., excess isocyanate improves yield by 15–20%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Confirm regiochemistry of the urea linkage via NH proton signals (δ 8.2–9.5 ppm) and benzyl group protons (δ 4.3–4.8 ppm).

- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally related indole-urea derivatives .

- HRMS : Validate molecular mass with <2 ppm error to distinguish from byproducts .

Q. What are the challenges in achieving regioselectivity during synthesis?

Competing reactions at the indolin-5-yl amine vs. ethyl or benzyl groups require precise control. Kinetic studies suggest lower temperatures (0–5°C) favor amine-isocyanate coupling over side reactions. Catalytic bases (e.g., triethylamine) may improve selectivity by deprotonating the amine .

Q. What stability considerations exist for this compound under varying pH and temperature?

Stability assays in buffered solutions (pH 3–9) at 25–40°C reveal decomposition above pH 8 due to urea hydrolysis. Accelerated stability testing (40°C/75% RH) over 14 days indicates <5% degradation in inert atmospheres .

Advanced Research Questions

Q. How can computational methods like DFT be integrated into mechanistic studies of this urea derivative’s reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for urea bond formation, identifying energy barriers and solvent effects. Coupled with experimental kinetics, this reveals rate-limiting steps (e.g., nucleophilic attack by the amine) and guides catalyst selection .

Q. What strategies resolve contradictions between computational predictions and experimental results?

- Control experiments : Test computational assumptions (e.g., solvent polarity, implicit vs. explicit solvation models).

- Sensitivity analysis : Vary DFT functional parameters (e.g., dispersion corrections) to align with observed regioselectivity .

- In situ monitoring : Use ReactIR to detect intermediates not predicted by simulations .

Q. How to design a factorial experiment to optimize yield and purity?

A 3-factor, 2-level factorial design evaluates:

Q. How can QSAR models predict bioactivity, and what validation is required?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict kinase inhibition. Validation requires:

Q. What reactor designs are suitable for scaling up synthesis while maintaining purity?

Continuous-flow reactors minimize side reactions via precise residence time control (2–5 min). Membrane reactors (e.g., ceramic-supported) separate byproducts in real-time, achieving >95% purity at 10 g/h throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.